3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, characterized by its unique sulfur-containing heterocyclic structure. This compound has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry, where it is being explored for its antitumor properties and as a calcium receptor antagonist.
The compound is synthesized through various organic reactions, including the Gewald reaction and microwave-assisted techniques. These methods allow for efficient production of thieno[2,3-d]pyrimidine derivatives, which include 3-butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one.
The compound is classified as a thieno[2,3-d]pyrimidine derivative, which are known for their diverse biological activities. Specifically, it falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon.
The synthesis of 3-butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yield and purity. For instance, reactions are often conducted at room temperature or slightly elevated temperatures (70 °C) for specific durations (e.g., 10–60 minutes) depending on the step involved.
The molecular structure of 3-butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one features:
The molecular formula is , with a molecular weight of approximately 233.33 g/mol. The presence of sulfur in the structure contributes to its unique reactivity and biological properties.
The compound can undergo various chemical reactions including:
Reactions are often performed in solvents like dimethylformamide or ethanol under reflux or microwave conditions to improve yields. The use of potassium carbonate as a base is common in these transformations.
The proposed mechanism for the biological activity of 3-butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one includes:
Preliminary studies indicate that compounds within this class exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer).
Relevant spectral data (NMR, IR) confirms the presence of characteristic functional groups such as -SH and -C=O.
Thienopyrimidinones represent a privileged class of fused heterocyclic scaffolds in modern drug discovery, characterized by their structural versatility and diverse pharmacological profiles. Among the three possible isomers—thieno[2,3-d]pyrimidinones, thieno[3,2-d]pyrimidinones, and thieno[3,4-d]pyrimidinones—the [2,3-d] variant has garnered significant scientific interest due to its synthetic accessibility and potent bioactivities [1] [4]. The specific compound 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS# 59898-61-2) exemplifies this scaffold's strategic importance. Characterized by a butyl chain at N-3, methyl substituents at C-5 and C-6, and a critical mercapto group at C-2, this compound serves as a key synthetic intermediate and pharmacological entity. Available commercially at research-grade purity (typically ≥95%), it commands a substantial price (e.g., ~$692/gram), reflecting both its synthetic complexity and value in medicinal chemistry programs [2] [5]. Its primary documented application resides in the exploration of novel analgesic and anti-inflammatory agents, positioning it within a broader class of therapeutically significant molecules targeting pain and inflammation pathways [6].
The central pharmacological relevance of the thieno[2,3-d]pyrimidin-4-one core, exemplified by 3-butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, stems from its deliberate design as a bioisostere of natural purine bases, particularly adenine. Bioisosterism involves the replacement of atoms or groups within a lead molecule with others possessing similar physicochemical properties, aiming to enhance bioavailability, target affinity, or metabolic stability while retaining biological activity [1] [4].
Table 1: Bioisosteric Relationship between Thieno[2,3-d]pyrimidin-4-one and Adenine
Feature | Adenine (Purine Base) | Thieno[2,3-d]pyrimidin-4-one Core | Biological Consequence |
---|---|---|---|
Core Structure | Fused 6-5 bicyclic: Pyrimidine-Imidazole | Fused 6-5 bicyclic: Pyrimidine-Thiophene | Similar planar topology for target binding |
Atom at Position 7/7a | Nitrogen (N7) | Carbon (C7) | Altered H-bond acceptor potential; Increased lipophilicity |
Atom at Position 8/8a | Carbon (C8) / Nitrogen (N9) | Sulfur (S) | Distinct size/polarizability; Potential for unique interactions; Enhanced metabolic susceptibility |
Key Mimicked Positions | N1, N3, N7, N9 (H-bonding sites) | N1 (pyrimidine), N3, O4/S4 (tautomers), S | Potential to mimic key purine-protein interactions |
Tautomerism | Amino/Imino (N6/N1) | Lactam/Lactim (4-OH/4-one vs 4-NH/4-Imino) | Influences H-bond donor/acceptor profile and charge |
Modification Sites | N9, C2, C6, N6 | N3, C2, C4 (via tautomer), C5, C6, S2 (if mercapto) | High versatility for SAR exploration and property tuning |
This inherent bioisosterism underpins the scaffold's ability to interact with a wide array of biological targets traditionally modulated by purines, including various kinases, phosphodiesterases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism. The specific substitutions on the core, such as the 3-butyl, 5,6-dimethyl, and 2-mercapto groups in the target compound, are then employed to fine-tune this inherent activity towards specific target classes (e.g., cyclooxygenase inhibition, cytokine suppression) and optimize drug-like properties [1] [4] [6].
The exploration of thienopyrimidinones for mitigating pain and inflammation represents a focused trajectory within the broader development of this scaffold. Early research primarily focused on the core structure's potential as a purine mimic in various therapeutic areas (anticancer, antimicrobial). However, the discovery of potent anti-inflammatory and analgesic activities in specific derivatives spurred dedicated investigation into this therapeutic niche [1] [4] [6].
Table 2: Key Historical Developments in Thienopyrimidinone-Based Anti-Inflammatory/Analgesic Agents
Time Period | Key Development | Significance | Exemplar Compound/Structure |
---|---|---|---|
Pre-2000s | Initial synthesis of thieno[2,3-d]pyrimidinone core; Broad biological screening. | Identification of scaffold potential in inflammation/pain; Establishment of synthetic feasibility. | Minimally substituted derivatives (e.g., unsubstituted 4-one). |
Early-Mid 2000s | Focus on 2-mercapto derivatives; Systematic SAR at N-3 begins. | Emergence of mercapto group as key pharmacophore; Recognition of 5,6-dimethyl substitution pattern. | 3-Methyl/3-Ethyl-2-mercapto-5,6-dimethyl derivatives. |
2007 | Synthesis & evaluation of 3-Butyl-2-mercapto-5,6-dimethyl analog (AS1). | Demonstrated superior potency to diclofenac in analgesia/anti-inflammation; Favorable ulcerogenic index. | 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one [6] |
Post-2007 | Exploration of C-2 modifications (S-alkylation); N-3 diversification; Hybrid scaffolds; Target identification. | Expansion of chemical space; Pursuit of improved selectivity, potency, and PK/PD; Elucidation of COX-2/iNOS inhibition. | S-Benzyl-3-butyl-5,6-dimethyl derivatives; 3-Arylalkyl derivatives; Benzo-fused hybrids. |
The historical trajectory highlights the evolution of the thieno[2,3-d]pyrimidin-4-one scaffold from a general heterocyclic template to a refined pharmacophore for inflammation and pain, with the 3-butyl-2-mercapto-5,6-dimethyl derivative representing a significant benchmark compound within this lineage. Ongoing research continues to leverage this core structure, exploring novel derivatives and probing deeper into their mechanisms of action to develop safer and more effective therapeutic agents [1] [4] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1